3,4-Dichloro-2-fluoropyridine
Overview
Description
- 3,4-Dichloro-2-fluoropyridine (CAS Number: 851179-03-8) is a chemical compound with the linear formula C5H2Cl2FN .
- It is a liquid with a molecular weight of 165.98 g/mol .
- The IUPAC name for this compound is 3,4-dichloro-2-fluoropyridine .
- Its InChI code is 1S/C5H2Cl2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H .
- The InChI key is MKOVSIGZRKFZFE-UHFFFAOYSA-N .
- It is typically stored under inert atmosphere at temperatures between 2°C and 8°C .
Synthesis Analysis
- 3,4-Dichloro-2-fluoropyridine can be synthesized through nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
- Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH to produce 2,5-difluoropyridine .
Molecular Structure Analysis
- The molecular formula is C5H2Cl2FN , and the average mass is 165.98 Da .
- The compound has reduced basicity compared to its chlorinated and brominated analogues.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- The compound is a liquid with a boiling point of 126°C at 753 mmHg .
- Its density is 1.128 g/mL at 25°C .
Scientific Research Applications
Application Summary
3,4-Dichloro-2-fluoropyridine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
Methods of Application
The major use of 3,4-Dichloro-2-fluoropyridine derivatives is in the protection of crops from pests . Various methods of synthesizing these derivatives have been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Results or Outcomes
The biological activities of 3,4-Dichloro-2-fluoropyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new 3,4-Dichloro-2-fluoropyridine-containing agrochemicals have acquired ISO common names . Several 3,4-Dichloro-2-fluoropyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the 3,4-Dichloro-2-fluoropyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Fluorinated Pyridines
Application Summary
3,4-Dichloro-2-fluoropyridine is used in the synthesis of various 2-, 3-, or 4-fluoropyridines . These fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Methods of Application
The synthesis of fluoropyridines is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .
3. Trifluoromethylpyridine (TFMP) Synthesis
Application Summary
3,4-Dichloro-2-fluoropyridine is used in the synthesis of Trifluoromethylpyridine (TFMP) and its intermediates . These are important ingredients for the development of many agrochemical and pharmaceutical compounds .
Methods of Application
TFMP derivatives are synthesized by introducing TFMP groups within the structures of other molecules . This is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
4. Synthesis of F 18 Substituted Pyridines
Application Summary
3,4-Dichloro-2-fluoropyridine is used in the synthesis of F 18 substituted pyridines . These pyridines present a special interest as potential imaging agents for various biological applications .
Methods of Application
The synthesis of F 18 substituted pyridines is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
F 18 substituted pyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .
5. Synthesis of 3,4-Difluoropyridine
Application Summary
3,4-Dichloro-2-fluoropyridine is used in the synthesis of 3,4-Difluoropyridine . This compound has interesting and unusual physical, chemical and biological properties .
Methods of Application
3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
Results or Outcomes
3,4-Difluoropyridine has reduced basicity and is usually less reactive than its chlorinated and brominated analogues . It is used in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety And Hazards
- 3,4-Dichloro-2-fluoropyridine is considered hazardous due to acute oral toxicity, skin corrosion/irritation, and serious eye damage/irritation.
- Precautions include wearing personal protective equipment, avoiding skin and eye contact, and keeping away from open flames and hot surfaces.
Future Directions
- Research on the applications and potential uses of this compound, especially in the context of fluorinated chemicals, could provide valuable insights for future development.
Please note that further investigation and analysis of relevant papers would be necessary to provide a more comprehensive understanding of this compound’s properties and applications. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
3,4-dichloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOVSIGZRKFZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479234 | |
Record name | 3,4-Dichloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-fluoropyridine | |
CAS RN |
851179-03-8 | |
Record name | 3,4-Dichloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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